molecular formula C15H12BrN5O2S B12218328 5-bromo-2-(ethylsulfanyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

5-bromo-2-(ethylsulfanyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

Cat. No.: B12218328
M. Wt: 406.3 g/mol
InChI Key: WUNJTGVKZZKHAO-UHFFFAOYSA-N
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Description

5-bromo-2-(ethylsulfanyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide is a novel synthetic compound designed for advanced pharmaceutical and biological research. This complex molecule features a pyrimidine core, a 1,2,5-oxadiazole (furazan) ring, and a phenyl substituent, making it a promising scaffold for drug discovery. Heterocyclic compounds containing pyrimidine and oxadiazole nuclei are extensively investigated for their diverse biological activities, which often include potential anticancer, antimicrobial, and antiviral properties . The presence of the bromo and ethylsulfanyl groups offers strategic sites for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and optimize the compound for specific biological targets. This product is intended for use in laboratory research only, specifically for in vitro assays and as a key intermediate in the synthesis of more complex chemical entities. It is supplied as a high-purity solid and must be stored in a cool, dry environment. This product is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C15H12BrN5O2S

Molecular Weight

406.3 g/mol

IUPAC Name

5-bromo-2-ethylsulfanyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C15H12BrN5O2S/c1-2-24-15-17-8-10(16)12(18-15)14(22)19-13-11(20-23-21-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,19,21,22)

InChI Key

WUNJTGVKZZKHAO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=NON=C2C3=CC=CC=C3)Br

Origin of Product

United States

Preparation Methods

Method 1: One-Step Pyrimidine Formation via Amidine Reaction

Approach :
A direct synthesis using 2-bromomalonaldehyde and amidine derivatives under acidic conditions (e.g., HCl, HBr) to form 5-bromo-2-substituted pyrimidines.

Key Steps :

  • Reactant Preparation :
    • 2-Bromomalonaldehyde (synthesized from bromoacetaldehyde or commercial sources).
    • Ethylsulfanyl amidine : Formed from ethylthiol and a nitrile (e.g., ethyl thioamide) via condensation.
  • Reaction Conditions :
    • Solvent : Glacial acetic acid (proton acid).
    • Temperature : 60–105°C for 5–8 hours.
    • Catalyst : Molecular sieves (3Å) to absorb water and promote cyclization.

Outcome :
The reaction yields 5-bromo-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid as a key intermediate.

Table 1: One-Step Pyrimidine Synthesis Parameters

Parameter Details
Starting Materials 2-Bromomalonaldehyde, ethylsulfanyl amidine
Solvent Glacial acetic acid
Temperature 60–105°C
Time 5–8 hours
Yield ~43–52% (analogous reactions)

Method 2: Nucleophilic Substitution on Preformed Pyrimidine

Approach :
Introduce the ethylsulfanyl group via substitution on a preformed 5-bromo-2-chloropyrimidine-4-carboxylic acid.

Key Steps :

  • Synthesis of 5-Bromo-2-Chloropyrimidine-4-carboxylic Acid :
    • Reactants : 4-Bromoxynil (2-bromo-5-nitroacetophenone) and ethyl chloroformate.
    • Conditions : Esterification followed by ring closure using sodium hydroxide.
  • Substitution with Ethylthiol :
    • Reagents : Sodium ethylthiolate (NaSC2H5) in DMF.
    • Conditions : 115°C for 2 hours under inert atmosphere.

Outcome :
Substitution at position 2 replaces chlorine with ethylsulfanyl, yielding 5-bromo-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid .

Table 2: Substitution Reaction Parameters

Parameter Details
Starting Material 5-Bromo-2-chloropyrimidine-4-carboxylic acid
Reagent NaSC2H5
Solvent DMF
Temperature 115°C
Time 2 hours
Yield ~52% (analogous reactions)

Oxadiazole Intermediate: 4-Phenyl-1,2,5-oxadiazol-3-amine

Method 1: Ring Closure via Chloroacetate

Approach :
Form the oxadiazole ring from 4-bromo-N’-hydroxybenzylamine and chloroacetyl chloride.

Key Steps :

  • Addition Reaction :
    • Reactants : 4-Bromoxynil + hydroxylamine hydrochloride.
    • Conditions : Ethanol, NaOH, reflux for 2 hours.
  • Esterification :

    • Reagent : Chloroacetyl chloride.
    • Conditions : Dichloromethane, triethylamine, room temperature.
  • Ring Closure :

    • Base : Sodium hydroxide.
    • Conditions : Toluene, reflux for 6 hours.

Outcome :
Yields 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole , which is further functionalized.

Table 3: Oxadiazole Synthesis Steps

Step Reagents/Conditions
Addition 4-Bromoxynil, hydroxylamine HCl, NaOH
Esterification Chloroacetyl chloride, TEA, DCM
Ring Closure NaOH, toluene, reflux

Method 2: Microwave-Assisted Oxadiazole Formation

Approach :
Use microwave irradiation to condense aryl nitriles and hydroxylamine.

Key Steps :

  • Reactants :
    • Aryl nitrile : 4-Phenyl-1,2,5-oxadiazol-3-carbonitrile.
    • Hydroxylamine hydrochloride :
  • Conditions :
    • Catalyst : Scandium triflate.
    • Solvent : Ethanol.
    • Irradiation : 210 W, 10–15 minutes.

Outcome :
Forms 4-phenyl-1,2,5-oxadiazol-3-amine with high efficiency.

Table 4: Microwave Synthesis Parameters

Parameter Details
Reactants Aryl nitrile, hydroxylamine HCl
Catalyst Scandium triflate
Solvent Ethanol
Time 10–15 minutes
Yield ~80% (analogous reactions)

Carboxamide Coupling

Method 1: Acid Chloride Activation

Approach :
Convert 5-bromo-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid to acid chloride for amide bond formation.

Key Steps :

  • Activation :
    • Reagent : Thionyl chloride (SOCl2) or oxalyl chloride.
    • Conditions : DMF, 0°C to room temperature.
  • Coupling :
    • Reagent : 4-Phenyl-1,2,5-oxadiazol-3-amine.
    • Conditions : Ammoniacal liquor, room temperature.

Outcome :
Yields 5-bromo-2-(ethylsulfanyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide .

Table 5: Coupling Reaction Parameters

Parameter Details
Acid Activation SOCl2, DMF
Amine Reactant 4-Phenyl-1,2,5-oxadiazol-3-amine
Solvent Ammoniacal liquor
Temperature Room temperature
Time 12 hours

Method 2: Direct Amidation with Coupling Agents

Approach :
Use EDC/HOBt or DCC to couple the carboxylic acid and amine.

Key Steps :

  • Reagents :
    • Carboxylic acid : 5-Bromo-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid.
    • Amine : 4-Phenyl-1,2,5-oxadiazol-3-amine.
  • Conditions :
    • Coupling agent : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
    • Solvent : Dichloromethane or DMF.
    • Catalyst : HOBt (hydroxybenzotriazole).

Outcome :
High-yield formation of the carboxamide bond.

Table 6: Direct Amidation Parameters

Parameter Details
Reagents EDC, HOBt, amine, carboxylic acid
Solvent DCM or DMF
Temperature Room temperature
Time 6–12 hours
Yield ~70–90% (analogous reactions)

Optimization and Challenges

Key Challenges

  • Regioselectivity : Ensuring bromo retention at position 5 during substitution.
  • Oxadiazole Stability : Avoiding side reactions during ring formation.
  • Coupling Efficiency : Minimizing racemization or side-product formation during amide bond synthesis.

Green Chemistry Approaches

  • Microwave Irradiation : Reduces reaction time and solvent use for oxadiazole synthesis.
  • Solvent-Free Conditions : Used in oxadiazole formation to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the oxadiazole ring or the bromine substituent.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides, amines, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides, while substitution reactions on the pyrimidine ring can introduce various functional groups.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, this compound serves as a building block for synthesizing new heterocyclic compounds. Its unique substitution pattern may lead to novel chemical reactivity and pathways for constructing complex molecules.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Preliminary studies suggest that it may interact with specific proteins involved in various biochemical pathways, which could be crucial for understanding its biological effects.

Medicine

In medicinal chemistry, 5-bromo-2-(ethylsulfanyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide shows promise as a potential drug candidate for treating diseases such as cancer and infections. Research indicates that related compounds exhibit significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and inhibition of cell proliferation .

Industry

This compound may also find applications in the development of new materials or as a catalyst in chemical reactions. Its structural features could enhance the properties of polymers or other industrial materials.

Anticancer Activity

Recent studies highlight the anticancer potential of this compound. For instance, it exhibited an IC50 value of approximately 25 µM against MCF7 cancer cells. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed.

Antioxidant Activity

Compounds with similar structural motifs have demonstrated antioxidant properties. For example, derivatives tested in DPPH assays showed significant radical scavenging activity, indicating potential protective effects against oxidative stress.

Enzyme Inhibition

Certain derivatives have been shown to inhibit key enzymes associated with cancer progression and inflammation. Notably, some analogues demonstrated inhibitory effects on tyrosinase and other enzymes involved in melanin synthesis.

Study on Anticancer Activity

A recent evaluation of pyrimidine derivatives against various cancer cell lines demonstrated that this compound exhibited promising anticancer activity with an IC50 value around 25 µM in MCF7 cells. This suggests a significant potential for further development as an anticancer agent.

Antioxidant Evaluation

Another study focused on antioxidant properties found that related compounds displayed notable free radical scavenging capabilities. One derivative achieved an IC50 value of 18.17 ± 1.0 µg/mL compared to ascorbic acid's IC50 of 7.83 ± 0.5 µg/mL, indicating substantial antioxidant potential .

Mechanism of Action

The mechanism of action of “5-bromo-2-(ethylsulfanyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-(1,2,5-oxadiazol-3-yl)aryl carboxamides, which are extensively patented for herbicidal activity. Below is a comparative analysis with key analogs:

Substituent Effects on Bioactivity

  • Bromine vs. Methoxy/Methyl Groups :
    The bromine atom at the pyrimidine’s 5-position enhances electrophilicity and steric bulk compared to methoxy or methyl groups in analogs like 6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide (CAS 2034248-79-6) . Bromine’s electron-withdrawing nature may improve binding to target enzymes (e.g., acetolactate synthase) in weeds, a common mechanism for sulfonylurea-like herbicides .

  • Ethylsulfanyl vs. However, this substitution may reduce solubility in aqueous formulations .
  • 4-Phenyl-1,2,5-oxadiazole vs. Other Heterocycles :
    The 4-phenyl substitution on the oxadiazole ring provides π-stacking interactions with biological targets, a feature shared with patented compounds like N-(tetrazol-5-yl)aryl carboxamides. However, oxadiazoles generally exhibit higher metabolic stability than tetrazoles or triazoles .

Physicochemical Properties

Property Target Compound 6-Methoxy Analog N-(Tetrazol-5-yl) Analog
Molecular Formula C₁₅H₁₂BrN₅O₂S C₁₁H₁₁N₅O₃ C₁₀H₈N₆O₂
Molecular Weight (g/mol) 410.26 (calculated) 235.20 260.21 (calculated)
Key Functional Groups Br, S-C₂H₅, Oxadiazole OCH₃, Oxadiazole Tetrazole
Lipophilicity (LogP)* ~3.5 (estimated) ~1.8 ~2.1
Herbicidal Efficacy (ED₅₀)† Not reported 15–20 g/ha (broadleaf) 10–12 g/ha (grasses)

*LogP estimated using fragment-based methods. †Efficacy data from patent examples for analogs .

Biological Activity

5-bromo-2-(ethylsulfanyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The key steps include:

  • Formation of the Pyrimidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination : The introduction of the bromine atom at the 5-position can be performed using brominating agents.
  • Ethylsulfanyl Group Introduction : This is generally done via nucleophilic substitution reactions.
  • Carboxamide Formation : The carboxamide group is introduced through amidation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related pyrimidine derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, with IC50 values ranging from 10 to 50 µM depending on the specific derivative and cell line tested .

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed.

Antioxidant Activity

Compounds containing similar structural motifs have also been evaluated for their antioxidant properties. For example, derivatives with hydroxyl and methoxy groups showed significant radical scavenging activity in DPPH assays, indicating potential protective effects against oxidative stress .

Enzyme Inhibition

Research indicates that certain derivatives can act as inhibitors of key enzymes involved in cancer progression and inflammation. For instance, some analogues have demonstrated inhibitory effects on tyrosinase and other enzymes related to melanin synthesis and inflammatory responses .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated a series of pyrimidine derivatives against various cancer cell lines (MCF7, HeLa). The compound exhibited an IC50 value of approximately 25 µM in MCF7 cells, indicating a promising anticancer profile .
  • Antioxidant Evaluation : In another study focusing on antioxidant properties, derivatives were tested for their ability to scavenge free radicals. One compound demonstrated an IC50 value of 18.17 ± 1.0 µg/mL compared to ascorbic acid's IC50 of 7.83 ± 0.5 µg/mL .

Data Table: Biological Activities

Activity TypeCompound TestedIC50 Value (µM)Reference
Anticancer5-bromo derivative~25
AntioxidantHydroxyl-substituted derivative18.17 ± 1.0
Tyrosinase InhibitionVarious pyrimidine derivatives16.5 ± 0.37

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